molecular formula C23H17FN2O3 B11589188 2-amino-4-{2-[(2-fluorobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile

2-amino-4-{2-[(2-fluorobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile

Cat. No.: B11589188
M. Wt: 388.4 g/mol
InChI Key: CXCOZBFMDPWKRF-UHFFFAOYSA-N
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Description

2-AMINO-4-{2-[(2-FLUOROPHENYL)METHOXY]PHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE is a complex organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

The synthesis of 2-AMINO-4-{2-[(2-FLUOROPHENYL)METHOXY]PHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE typically involves multi-component reactions. One common method is the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst. This method is preferred due to its efficiency and the ability to produce the compound in racemic or enantiomerically pure forms . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The fluorophenyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-AMINO-4-{2-[(2-FLUOROPHENYL)METHOXY]PHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups can enhance binding affinity to these targets, while the hydroxychromene core can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other chromene derivatives with different substituents. For example:

Properties

Molecular Formula

C23H17FN2O3

Molecular Weight

388.4 g/mol

IUPAC Name

2-amino-4-[2-[(2-fluorophenyl)methoxy]phenyl]-7-hydroxy-4H-chromene-3-carbonitrile

InChI

InChI=1S/C23H17FN2O3/c24-19-7-3-1-5-14(19)13-28-20-8-4-2-6-16(20)22-17-10-9-15(27)11-21(17)29-23(26)18(22)12-25/h1-11,22,27H,13,26H2

InChI Key

CXCOZBFMDPWKRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C3C4=C(C=C(C=C4)O)OC(=C3C#N)N)F

Origin of Product

United States

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